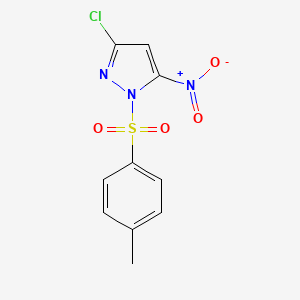
7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
説明
“7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one” is a chemical compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The molecular formula of this compound is C9H4F3NO2 and its molecular weight is 215.13 .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years. Trifluoromethylation of carbon-centered radical intermediates has been described as a significant advancement in this field . A regioselective synthesis of difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has also been reported .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . A general and reliable method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through highly regioselective addition of a trifluoromethyl nucleophile has been presented .科学的研究の応用
Photoredox Catalysis
The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethyl radical based on photoredox processes . The trifluoromethyl group can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Synthesis of Fluorinated Compounds
α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . The unique properties of fluorine make fluoro or trifluoromethyl substituted organic compounds more lipophilic in nature compared to non-fluorinated molecules .
Antibacterial Activity
7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, a derivative of 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one, has been synthesized and found to have promising antibacterial activity . The compound was screened for its antibacterial activity for in vitro against Gram +ve and Gram -ve bacterial strains .
Development of New Medicines
The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . Therefore, the development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .
Enhancement of Chemical and Metabolic Stability
The trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability . This makes it a valuable component in the development of new drugs and therapies .
Improvement of Lipophilicity and Binding Selectivity
Fluorine atoms can often enhance the effect of medicine in terms of lipophilicity and binding selectivity . This makes trifluoromethylated compounds like 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one valuable in the field of medicinal chemistry .
Safety and Hazards
特性
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-3,13H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUOKFRHCTOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Propan-2-ylamino)phenyl]ethanone;hydrochloride](/img/structure/B8080102.png)

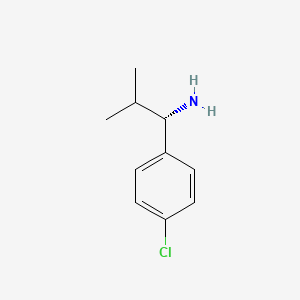
![(1,3,4,5-Tetrahydrobenzo[c]oxepin-7-yl)boronic acid](/img/structure/B8080117.png)
![Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080122.png)
![Ethyl 6-heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8080128.png)
![6-Heptyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8080132.png)

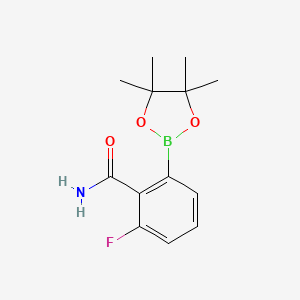
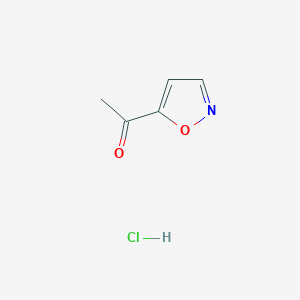
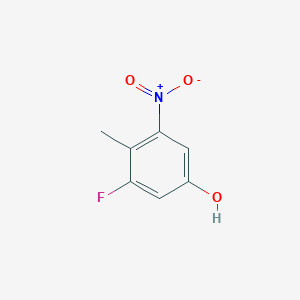

![5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8080205.png)
